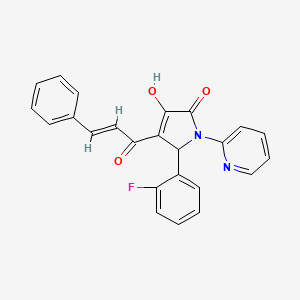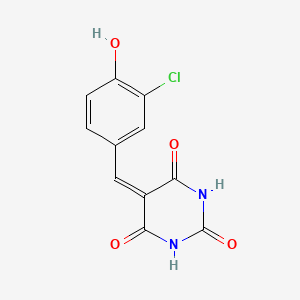![molecular formula C17H15BrN4O2 B3917386 N-{(E)-[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917386.png)
N-{(E)-[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
Overview
Description
N-{(E)-[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a brominated phenyl ring and a triazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-2-(2-phenoxyethoxy)benzaldehyde and 4H-1,2,4-triazol-4-amine.
Condensation Reaction: The key step involves the condensation of 5-bromo-2-(2-phenoxyethoxy)benzaldehyde with 4H-1,2,4-triazol-4-amine in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{(E)-[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{(E)-[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[5-bromo-2-(2-methoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- N-{(E)-[5-bromo-2-(2-ethoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- N-{(E)-[5-bromo-2-(2-(4-methylphenoxy)ethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
Uniqueness
N-{(E)-[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-1-[5-bromo-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c18-15-6-7-17(14(10-15)11-21-22-12-19-20-13-22)24-9-8-23-16-4-2-1-3-5-16/h1-7,10-13H,8-9H2/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUHWKHFBYJSQY-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=NN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Br)/C=N/N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B3917312.png)
![N-tert-butyl-2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B3917324.png)
![N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3917338.png)
![N-[(E)-(3-chloro-5-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3917353.png)
![2-fluoro-N-(3-oxo-3-{[1-(1H-1,2,4-triazol-5-yl)ethyl]amino}propyl)benzamide](/img/structure/B3917379.png)


![(5E)-1-(3,4-dimethylphenyl)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3917391.png)
![N-methyl-N-(piperidin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3917398.png)

![(6Z)-2-ethyl-6-[(4-fluorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917408.png)
![(5-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-methoxyphenyl)methanol](/img/structure/B3917419.png)

